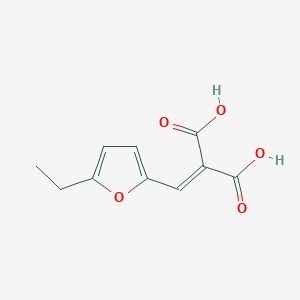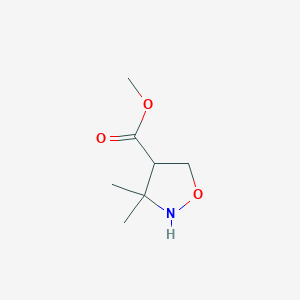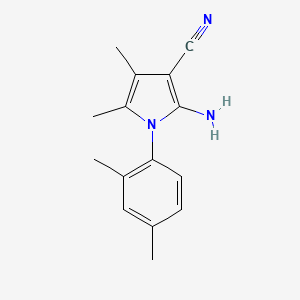![molecular formula C21H22NOP B12873303 [1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)
[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide: is a complex organic compound that features a biphenyl structure with a dimethylamino group and a phosphine oxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide typically involves multiple steps. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of Phosphine Oxide Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine oxide group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the phosphine oxide group, converting it back to a phosphine.
Substitution: The aromatic rings in the biphenyl structure can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the phosphine oxide group.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles. In biological systems, it may interact with specific proteins or enzymes, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Triphenylphosphine Oxide: Similar in having a phosphine oxide group but lacks the biphenyl and dimethylamino groups.
Biphenyl Derivatives: Compounds like biphenyl-4-amine or biphenyl-4-carboxylic acid share the biphenyl core but differ in functional groups.
Uniqueness:
Structural Complexity: The combination of a biphenyl core, dimethylamino group, and phosphine oxide group makes [1,1’-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide unique.
Versatility: Its ability to participate in various chemical reactions and applications in multiple fields highlights its versatility compared to simpler analogs.
Propriétés
Formule moléculaire |
C21H22NOP |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[methyl-(2-phenylphenyl)phosphoryl]aniline |
InChI |
InChI=1S/C21H22NOP/c1-22(2)18-13-15-19(16-14-18)24(3,23)21-12-8-7-11-20(21)17-9-5-4-6-10-17/h4-16H,1-3H3 |
Clé InChI |
GUNGPRZIENCFJJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)P(=O)(C)C2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)


![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)
![Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)




![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)

